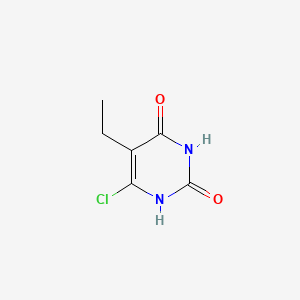
6-氯-5-乙基尿嘧啶
描述
6-Chloro-5-ethyluracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 5th position of the uracil ring. Its molecular formula is C6H7ClN2O2, and it has a molecular weight of 174.58 g/mol
科学研究应用
6-Chloro-5-ethyluracil has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antiviral and antimicrobial properties. In medicine, it is explored for its potential use in drug development, particularly in the design of nucleoside analogs that can inhibit viral replication . Additionally, the compound is used in various industrial applications, including the production of specialty chemicals and pharmaceuticals.
作用机制
Target of Action
6-Chloro-5-ethyluracil is a derivative of uracil, a pyrimidine analog. The primary targets of uracil derivatives are vital enzymes responsible for DNA biosynthesis such as dihydrofolate reductase (DHFR), thymidylate synthetase (TSase), thymidine phosphorylase (TPase), and reverse transcriptase (RTase) . These enzymes play crucial roles in DNA replication and repair, and their inhibition can lead to cell death, particularly in rapidly dividing cells like cancer cells .
Mode of Action
For instance, 5-fluorouracil, another uracil derivative, is known to bind the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .
Biochemical Pathways
The biochemical pathways affected by 6-Chloro-5-ethyluracil are likely to be those involved in DNA synthesis and repair, given its similarity to other uracil derivatives. By inhibiting key enzymes in these pathways, the compound can disrupt DNA replication and repair, leading to cell death . .
Pharmacokinetics
Based on the pharmacokinetics of similar compounds like 5-fluorouracil, it can be inferred that the compound might have rapid distribution and elimination, with an apparent terminal half-life of approximately 8 to 20 minutes . The rapid elimination is primarily due to swift catabolism of the compound in the liver . .
Result of Action
The molecular and cellular effects of 6-Chloro-5-ethyluracil are likely to involve disruption of DNA synthesis and repair, leading to cell death. This is due to the compound’s inhibition of key enzymes involved in these processes . .
准备方法
The synthesis of 6-Chloro-5-ethyluracil can be achieved through several methods. One common approach involves the treatment of 5-ethylbarbituric acid with phosphorus oxychloride and N,N-dimethylaniline, resulting in the formation of 5-ethyl-2,4,6-trichloropyrimidine. This intermediate is then selectively hydrolyzed to yield 6-Chloro-5-ethyluracil . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
化学反应分析
6-Chloro-5-ethyluracil undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, the chlorine atom at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include sodium hydroxide and potassium carbonate. The major products formed from these reactions depend on the nature of the nucleophile used .
相似化合物的比较
6-Chloro-5-ethyluracil can be compared with other similar compounds, such as 6-Chloro-5-methyluracil and 6-Chloro-5-propyluracil. These compounds share a similar structure but differ in the alkyl group attached to the 5th position. The presence of different alkyl groups can influence the compound’s chemical reactivity and biological activity. For example, 6-Chloro-5-methyluracil may exhibit different antiviral properties compared to 6-Chloro-5-ethyluracil due to the smaller size of the methyl group .
属性
IUPAC Name |
6-chloro-5-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-3-4(7)8-6(11)9-5(3)10/h2H2,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJRVKJHXCITAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474027 | |
| Record name | 6-Chloro-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20295-24-3 | |
| Record name | 6-Chloro-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 6-chloro-5-ethyluracil in the formation of the described crystals?
A1: In the studied crystals, 6-chloro-5-ethyluracil acts as an anion. It interacts with the 4-phenylpiperazin-1-ium cation through a network of hydrogen bonds. Specifically, the N—H groups of the cation form hydrogen bonds with the oxygen atoms (N—H⋯O) and nitrogen atom (N—H⋯N) of the 6-chloro-5-ethyluracil anion. [] This hydrogen bonding network contributes to the overall crystal packing and stability. In the case of salt (I), two independent 6-chloro-5-ethyluracil anions and two 1-phenylpiperazine cations are present in the asymmetric unit. [] This complex arrangement highlights the role of molecular interactions in defining the crystal structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



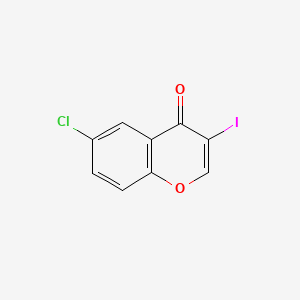
![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
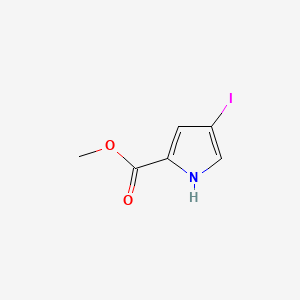
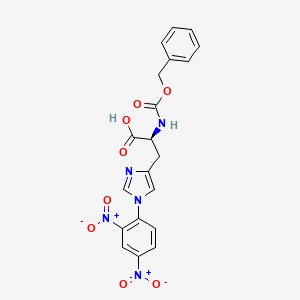
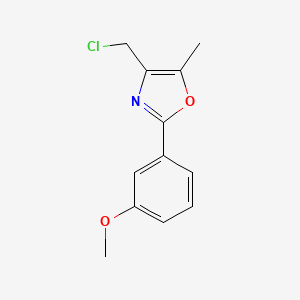
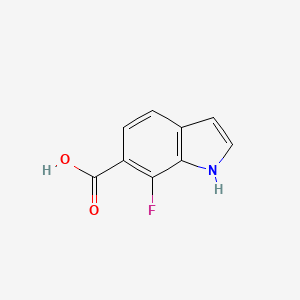
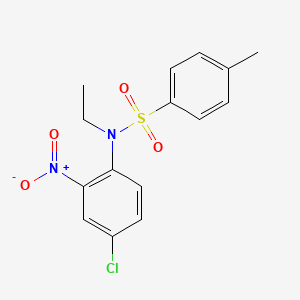
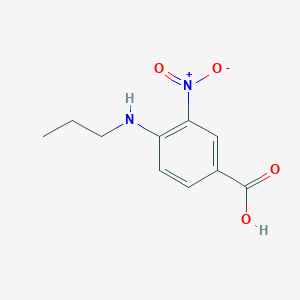
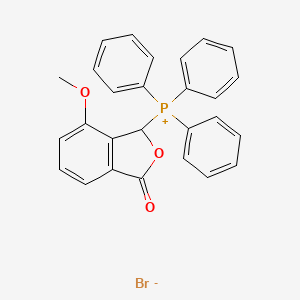

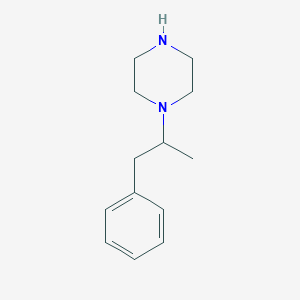
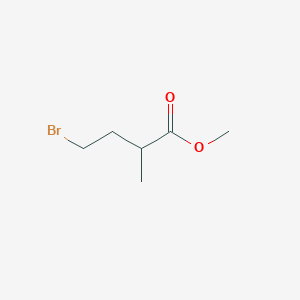
![2-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1354324.png)
